1-(2,3,8,8-Tetrametil-1,2,3,4,5,6,7,8-octahidronaftalén-2-il)etanona

Descripción general

Descripción

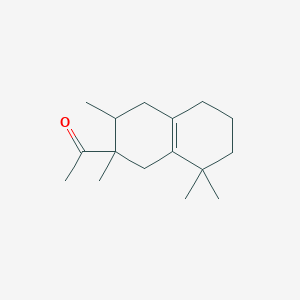

1-(2,3,8,8-Tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)ethanone, also known by other names such as Amberonne, Ambralux, Boisvelone, Derambrene, Timbersilk, Methyl cyclomyrectone, and OTNE . It is a chemical compound with the molecular formula C16H26O .

Molecular Structure Analysis

The molecular structure of 1-(2,3,8,8-Tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)ethanone is represented by the InChI code 1S/C16H26O/c1-11-9-13-7-6-8-15 (3,4)14 (13)10-16 (11,5)12 (2)17/h11H,6-10H2,1-5H3 . The Canonical SMILES representation is CC1CC2=C (CC1 (C)C (=O)C)C (CCC2) (C)C .

Physical And Chemical Properties Analysis

1-(2,3,8,8-Tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)ethanone has a molecular weight of 234.38 g/mol . It is in the form of an oil .

Aplicaciones Científicas De Investigación

Ingrediente de Fragancia en Perfumería

Iso E Super: se usa ampliamente como ingrediente de fragancia sintética en perfumes debido a su olor amaderado, similar al ámbar . Es conocido por su capacidad de mezclarse con otras fragancias para crear ramos complejos y es apreciado por su naturaleza duradera en la piel y la tela .

Potenciador en Productos de Lavandería y Cuidado Personal

Este compuesto se utiliza en productos de lavandería, champús y artículos de cuidado personal. Actúa como un potenciador que mejora el perfil general del aroma y proporciona una frescura duradera a las telas y la piel .

Agente Saborizante en Productos de Tabaco

OTNE: sirve como agente saborizante en el tabaco, donde se utiliza para mejorar tanto el aroma como el sabor del tabaco y su humo. Se puede agregar en concentraciones que van de 200 a 2000 ppm .

Plastificante en Ciencia de Materiales

El compuesto encuentra aplicación como plastificante, que ayuda a suavizar los plásticos y aumentar su flexibilidad. Esto es crucial en la fabricación de varios productos plásticos donde se requiere una mayor flexibilidad .

Precursor para Compuestos Antimicrobianos

En el campo de la investigación antimicrobiana, 1-(2,3,8,8-Tetrametil-1,2,3,4,5,6,7,8-octahidronaftalén-2-il)etanona se utiliza como precursor para desarrollar compuestos con propiedades antimicrobianas, que son esenciales para crear desinfectantes y desinfectantes .

Agente Reductor de Malos Olores

Este compuesto también se emplea en formulaciones destinadas a reducir los malos olores. Se puede incorporar en productos como ambientadores y desodorantes para neutralizar eficazmente los olores desagradables .

Safety and Hazards

The safety information for 1-(2,3,8,8-Tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)ethanone includes several hazard statements: H315, H319, H335, H401 . The precautionary statements include P261, P264, P271, P273, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Mecanismo De Acción

Target of Action

1-(2,3,8,8-Tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)ethanone, also known as OTNE, is primarily used as a synthetic fragrance . Its primary targets are the olfactory receptors in the nose, which are responsible for the sense of smell .

Mode of Action

OTNE interacts with its targets by binding to the olfactory receptors, triggering a signal transduction pathway that results in the perception of its characteristic woody, ambergris-like scent

Biochemical Pathways

Upon binding to the olfactory receptors, OTNE initiates a cascade of biochemical reactions. This includes the activation of G-proteins, which in turn activate adenylate cyclase, leading to an increase in cyclic AMP levels. This triggers a series of downstream effects, ultimately resulting in the opening of ion channels and the generation of an electrical signal that is transmitted to the brain .

Pharmacokinetics

The pharmacokinetics of OTNE, like other fragrance compounds, is primarily determined by its absorption, distribution, metabolism, and excretion (ADME) properties. OTNE is typically applied topically (e.g., in perfumes or cosmetics) and is absorbed through the skin. It is then distributed throughout the body, metabolized primarily in the liver, and excreted in the urine

Result of Action

The primary result of OTNE’s action is the perception of its characteristic scent. This can contribute to the overall sensory experience of a perfume or cosmetic product, enhancing its appeal to consumers . On a molecular level, OTNE’s interaction with olfactory receptors triggers a complex biochemical response, as described above.

Action Environment

The action of OTNE can be influenced by various environmental factors. For example, the pH and temperature of the skin can affect the absorption and efficacy of OTNE. Additionally, the presence of other fragrance compounds can influence the perception of OTNE’s scent due to the complex nature of olfactory perception . The stability of OTNE can also be affected by exposure to light and heat, which can lead to degradation of the compound .

Propiedades

IUPAC Name |

1-(2,3,8,8-tetramethyl-1,3,4,5,6,7-hexahydronaphthalen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O/c1-11-9-13-7-6-8-15(3,4)14(13)10-16(11,5)12(2)17/h11H,6-10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVUGZKDGWGKCFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(CC1(C)C(=O)C)C(CCC2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7031290 | |

| Record name | Isocyclemone E | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7031290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Liquid, Other Solid; Liquid | |

| Record name | Ethanone, 1-(1,2,3,4,5,6,7,8-octahydro-2,3,8,8-tetramethyl-2-naphthalenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

54464-57-2 | |

| Record name | Iso-E Super | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54464-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isocyclemone E | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054464572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-(1,2,3,4,5,6,7,8-octahydro-2,3,8,8-tetramethyl-2-naphthalenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isocyclemone E | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7031290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1,2,3,4,5,6,7,8-octahydro-2,3,8,8-tetramethyl-2-naphthyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.777 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOCYCLEMONE E | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1GD7ODM28Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

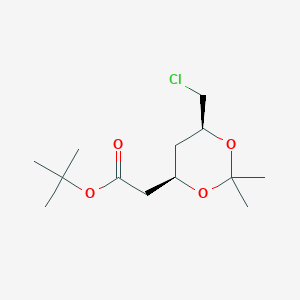

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[(4-Chlorophenyl)sulfonyl]amino]-4,5-dimethoxy-N-[4-(4-thiomorpholinylsulfonyl)phenyl]benzamide](/img/structure/B24109.png)

![N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B24126.png)